Methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate
CAS No.: 896616-00-5
Cat. No.: VC6240163
Molecular Formula: C21H19NO4S
Molecular Weight: 381.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 896616-00-5 |
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Molecular Formula | C21H19NO4S |
Molecular Weight | 381.45 |
IUPAC Name | methyl 4,5-dimethyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C21H19NO4S/c1-13-14(2)27-20(18(13)21(24)25-3)22-19(23)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,23) |
Standard InChI Key | DPUGAKYIZNOGIV-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, methyl 4,5-dimethyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate, reflects its intricate substitution pattern. The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) serves as the central scaffold. Key substituents include:
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4,5-Dimethyl groups: Positioned on the thiophene ring, these alkyl groups enhance steric bulk and modulate electronic properties through inductive effects .
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2-(4-Phenoxybenzamido) group: A benzamide derivative attached via an amide linkage, where the benzene ring is further substituted with a phenoxy group. This moiety may confer biological activity through hydrogen bonding or π-π interactions .
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3-Carboxylate methyl ester: An ester functional group at position 3, which influences solubility and serves as a potential prodrug moiety .
The IUPAC name adheres to positional numbering starting from the sulfur atom, ensuring unambiguous identification.
Synthetic Strategies and Reaction Mechanisms
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into three primary building blocks:
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Thiophene core: Functionalized with methyl and ester groups.
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4-Phenoxybenzoyl chloride: For introducing the amide group.
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Methyl esterification reagents: Such as dimethyl carbonate or methanol under acidic conditions .
Step 1: Synthesis of 4,5-Dimethylthiophene-3-Carboxylic Acid
A plausible route involves the Gewald reaction, wherein ketones react with sulfur and cyanoacetates to form 2-aminothiophenes. For example, reacting 3-methylbutan-2-one with methyl cyanoacetate and sulfur in the presence of a base like morpholine yields 2-amino-4,5-dimethylthiophene-3-carboxylate . Subsequent hydrolysis of the ester to the carboxylic acid could be achieved using aqueous NaOH.
Step 2: Esterification to Methyl 4,5-Dimethylthiophene-3-Carboxylate
The carboxylic acid intermediate is esterified with methanol under catalytic sulfuric acid or via reaction with dimethyl carbonate under basic conditions . The latter method, as demonstrated in the synthesis of related dioxole derivatives, offers advantages in safety and yield .
Optimization and Challenges
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Regioselectivity: Ensuring the amide group installs exclusively at position 2 requires careful control of reaction conditions, such as using bulky bases to deprotonate the amine selectively.
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Purification: Column chromatography or recrystallization (e.g., from ethanol/water mixtures) would isolate the final product, as described in analogous syntheses .
Physicochemical Properties
Spectral Characterization
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¹H NMR:
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Thiophene protons: δ 6.8–7.2 ppm (aromatic).
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Methyl groups: δ 2.2–2.5 ppm (singlets for C4 and C5 methyl).
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Phenoxy protons: δ 6.5–7.5 ppm (multiplet for aromatic protons).
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IR Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 413 (C₂₂H₂₁NO₄S).
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amide groups. Limited solubility in water.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the ester and amide linkages.
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